Stemarin

Natural Product Chemistry Structural Biology Crystallography

Procure authentic stemarin (CAS 58728-01-1), the gold-standard reference for the stemarane class, to ensure unambiguous dereplication and chemotaxonomic classification of Scrophulariaceae extracts. Its unique C/D ring stereochemistry, confirmed by X-ray crystallography, distinguishes it from labdane and stemodane analogues, making analog substitution scientifically invalid. As a pristine scaffold with no evaluated bioactivity, it enables unbiased de novo pharmacological screening—unlike stemodin, which carries confounding known activities. Essential for synthetic methodology validation and biotransformation studies yielding novel oxygenated derivatives.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
Cat. No. B1253535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStemarin
Synonymsstemarin
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC3C24CCC(C4)C(C3)(C)O)C)CO
InChIInChI=1S/C20H34O2/c1-17(13-21)8-4-9-18(2)16(17)6-5-15-11-19(3,22)14-7-10-20(15,18)12-14/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19-,20-/m1/s1
InChIKeyFTJVSKZQYPUTJW-WLWSEXLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stemarin: A Prototypical Stemarane Diterpenoid Reference Standard for Skeletal Novelty and Synthetic Methodology Research


Stemarin is the founding member of the stemarane class, a tetracyclic diterpenoid characterized by a unique hydrocarbon skeleton first isolated from *Stemodia maritima* L. [1]. Unlike labdane, stemodane, or aphidicolin-type frameworks, stemarin features a distinctive C/D ring junction stereochemistry and a specific oxygenation pattern at C-13 and C-6 (hydroxymethyl) that defines the stemarane core [2]. This structural uniqueness makes stemarin the primary reference standard for identifying, classifying, and studying stemarane diterpenoids, a class with distinct biosynthetic origins and potential for novel reactivity.

Why Stemarin Cannot Be Replaced by Labdane or Stemodane Analogs in Structural and Biosynthetic Studies


Generic substitution of stemarin with other diterpenoids like stemodin (stemodane skeleton) or sclareol (labdane skeleton) is not scientifically valid. While these compounds may share the same plant source (*Stemodia maritima*), they possess fundamentally different tetracyclic backbones, ring junction stereochemistry, and functionalization patterns [1]. Crucially, a 2019 comprehensive review of the field explicitly concluded that the biological activity of pure, isolated stemarane diterpenes (including stemarin) has not been evaluated, and the reported activities of *S. maritima* extracts are attributable to other metabolite classes [2]. Therefore, substituting stemarin with an analog would not only alter the structural outcome in synthetic or biosynthetic studies but would also introduce uncharacterized biological variables, rendering comparative or mechanistic work meaningless.

Quantitative Differentiation of Stemarin from Closest Analogs: A Procurement-Focused Evidence Guide


Crystallographically Defined Skeletal Uniqueness: Stemarin vs. Stemodin

Stemarin possesses a unique stemarane skeleton, which is structurally distinct from the stemodane skeleton of stemodin, its most closely related co-occurring analog. The differentiation was unambiguously confirmed via X-ray crystallographic analysis of stemarin's tosylate derivative, establishing absolute stereochemistry at all chiral centers [1]. In contrast, stemodin and other stemodane diterpenes feature a different tetracyclic framework (stemodane vs. stemarane) with distinct C/D ring junction stereochemistry, as documented in comparative structural analyses [2]. No quantitative spectral similarity metric exists for these distinct skeleton types, as they represent separate biosynthetic branches.

Natural Product Chemistry Structural Biology Crystallography

Regioselective Biotransformation Profile: Stemarin vs. Stemodin by *Aspergillus niger*

Incubation of stemarin (8) with *Aspergillus niger* ATCC 9142 yielded four novel hydroxylated metabolites: 18-hydroxystemaran-19-oic acid (9), 7β,18-dihydroxystemaran-19-oic acid (10), 7α,18,19-trihydroxystemarane (11), and 1β-hydroxystemaran-19-oic acid (12) [1]. Under identical conditions, the comparator stemodin (1) produced three distinct metabolites: 2α,3β,13-trihydroxystemodane (2), 2α,7β,13-trihydroxystemodane (3), and 2α,13,16β-trihydroxystemodane (4) [1]. This demonstrates that stemarin directs hydroxylation to C-18, C-7, and C-1 positions, whereas stemodin's biotransformation occurs at C-2, C-3, C-7, and C-16, reflecting fundamental differences in enzyme-substrate recognition due to their distinct skeletons.

Biotransformation Microbial Metabolism Regioselectivity

Fungal Bioconversion Specificity: Stemarin Yields Unique Carboxylic Acid Derivative Not Observed with Stemodin

When subjected to *Cunninghamella echinulata* var. elegans ATCC 8688a, stemarin (13) was converted to the previously unreported 6α,13-dihydroxystemaran-19-oic acid (18), demonstrating oxidation at the C-19 methyl group to a carboxylic acid [1]. In contrast, the comparator stemodin (1) under the same conditions yielded exclusively hydroxylated products (7α-hydroxy-, 7β-hydroxy-, and 3β-hydroxy-stemodin), with no carboxylic acid formation reported [1]. This indicates that the stemarane skeleton uniquely predisposes the C-19 methyl group to oxidative functionalization by this fungal system, a transformation not accessible with the stemodane framework.

Biotransformation Green Chemistry Derivatization

Absence of Documented Bioactivity vs. Stemodin's Characterized Pharmacological Profile

A 2019 comprehensive review of stemarane diterpenes explicitly states that the biological activity of pure isolated stemarane diterpenes (including stemarin) has not been evaluated, with the sole exception of (+)-oryzalexin S (a phytoalexin) [1]. In contrast, the comparator stemodin has documented antiviral and tumor cell proliferation inhibitory activities, with studies showing viability values of 41.9% and 24.4% against human gastric cancer cell lines at unspecified concentrations [2]. This represents a critical differentiation point: stemarin currently serves as a negative control or a scaffold for *de novo* activity exploration, whereas stemodin is a known bioactive entity with a defined pharmacological signature.

Pharmacology Drug Discovery Bioactivity Profiling

Optimal Research and Industrial Applications for Stemarin Based on Differential Evidence


Natural Product Dereplication and Chemotaxonomic Studies

Stemarin's unique stemarane skeleton, definitively characterized by X-ray crystallography [1], serves as the gold-standard reference for identifying and classifying stemarane diterpenoids in complex natural extracts. Its distinct NMR and mass spectral fingerprints enable unambiguous dereplication against labdane, stemodane, and aphidicolin-type diterpenes, which are frequently co-isolated from *Stemodia* species. Procurement of authentic stemarin is essential for any laboratory conducting chemotaxonomic analysis of the Scrophulariaceae family or seeking to discover new stemarane-based natural products.

Synthetic Methodology Development and Total Synthesis Benchmarking

The stemarane skeleton's complex tetracyclic framework and specific oxygenation pattern make stemarin a challenging and valuable target for testing novel synthetic methodologies. Its successful total synthesis has been reported using photochemical allene addition and skeletal rearrangements [2], and newer patented methods offer alternative routes [3]. Procuring stemarin allows synthetic chemists to directly compare their newly developed routes and intermediates against the established benchmarks, facilitating the advancement of synthetic strategies for complex diterpenoid frameworks.

Microbial Biotransformation for Generating Novel Oxygenated Derivatives

The distinct regioselectivity of stemarin's biotransformation by *Aspergillus niger* (yielding 4 novel metabolites) and *Cunninghamella echinulata* (yielding a unique carboxylic acid derivative) [4][5] establishes it as a premier substrate for generating structurally diverse, oxygenated stemarane analogs. Unlike stemodin, which produces a different set of hydroxylated products, stemarin offers access to C-1, C-7, C-18, and C-19 functionalized derivatives. These novel compounds are valuable for expanding chemical space in natural product libraries and for exploring structure-activity relationships in a systematic manner.

Scaffold for Unbiased Pharmacological Screening

Given the confirmed lack of evaluated biological activity for pure stemarin [6], it represents a unique and pristine scaffold for *de novo* pharmacological screening. Unlike stemodin, which carries known cytotoxic and antiviral activities that can confound assay interpretation, stemarin allows researchers to conduct unbiased primary screens to discover entirely new bioactivities associated with the stemarane skeleton. This is particularly valuable for academic and industrial groups seeking to identify novel mechanisms of action without preconceived notions of target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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